molecular formula C16H17NO6 B11294786 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

Cat. No.: B11294786
M. Wt: 319.31 g/mol
InChI Key: ATYWXVKQKJYVRY-UHFFFAOYSA-N
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Description

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with a methoxy and methyl group, as well as a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently .

Mechanism of Action

Biological Activity

N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a derivative of the coumarin class, specifically designed to explore its potential therapeutic applications. This compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below, we delve into the detailed biological activities associated with this compound, supported by research findings and case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The coumarin moiety can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thus exhibiting antimicrobial activity.
  • Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cell lines through various signaling pathways. For instance, flavonoids often activate mitochondrial pathways leading to apoptosis in hepatocellular carcinoma (HCC) cells .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Anti-Cancer Activity

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly in liver cancer models:

Study Cell Line Effect Observed Mechanism
HepG2Reduced cell viabilityInduction of apoptosis via mitochondrial pathway
Various HCCInhibition of proliferationActivation of UPR pathway

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. It has been hypothesized that derivatives similar to this compound exhibit activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Case Studies and Research Findings

  • Flavonoid Derivatives in Cancer Therapy:
    A review highlighted that flavonoids can induce apoptosis in HepG2 cells through multiple pathways, including mitochondrial and UPR pathways . this compound may share similar mechanisms due to its structural analogies.
  • Synthetic Pathways and Biological Testing:
    The synthesis of this compound involves coupling agents that facilitate the formation of the desired amide bond, enhancing its bioavailability and solubility. This modification allows for exploration into new biological activities.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-9-11-4-3-10(22-2)7-13(11)23-16(21)12(9)5-6-14(18)17-8-15(19)20/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

ATYWXVKQKJYVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)O

Origin of Product

United States

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